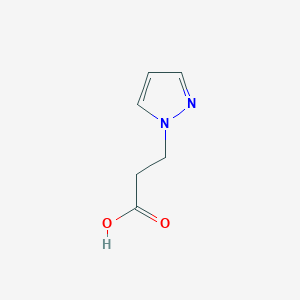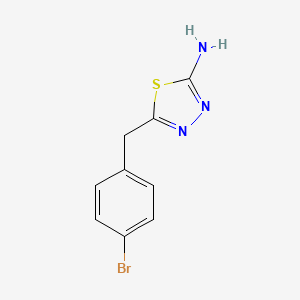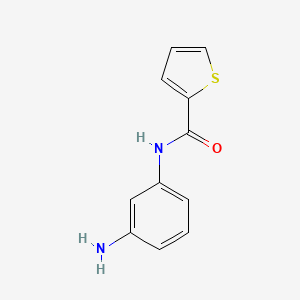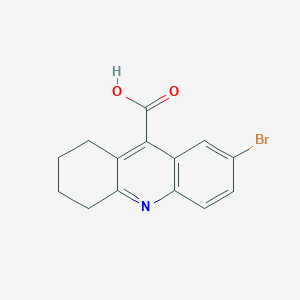
3-(1H-吡唑-1-基)丙酸
描述
3-(1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H8N2O2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 3-(1H-pyrazol-1-yl)propanoic acid consists of a pyrazole ring attached to a propanoic acid group . The pyrazole ring contains two nitrogen atoms and three carbon atoms .科学研究应用
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals . Pyrazole derivatives have been associated with various pharmacological activities, which could potentially apply to “3-(1H-pyrazol-1-yl)propanoic acid”.
Drug Discovery
In the field of drug discovery, pyrazoles are frequently used due to their diverse biological activities . They are often used in the development of new drugs with potential therapeutic applications.
Agrochemistry
Pyrazole compounds also find applications in agrochemistry . They could be used in the development of new agrochemicals, including pesticides and herbicides.
Coordination Chemistry
In coordination chemistry, pyrazoles are often used as ligands . The nitrogen atoms in the pyrazole ring can coordinate with metal ions, forming complex structures.
Organometallic Chemistry
Pyrazoles also have applications in organometallic chemistry . They can form organometallic compounds, which are often used as catalysts in various chemical reactions.
Synthesis of Bioactive Chemicals
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . These chemicals have biological activity and are often used in drug discovery and development.
安全和危害
作用机制
Target of Action
Pyrazole derivatives have been found to interact with a variety of biological targets . These interactions often depend on the specific functional groups attached to the pyrazole ring.
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . The presence of the pyrazole ring and the propanoic acid group may influence the compound’s ability to interact with its targets.
Biochemical Pathways
Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities . The effects of these compounds on biochemical pathways are likely to be diverse and dependent on the specific targets they interact with.
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities . The specific effects of 3-(1H-pyrazol-1-yl)propanoic acid would depend on its specific targets and the nature of its interactions with these targets.
属性
IUPAC Name |
3-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6(10)2-5-8-4-1-3-7-8/h1,3-4H,2,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTMEFBMAAWLLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360246 | |
| Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
89532-73-0 | |
| Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that 3,3-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid is generated through a specific reaction pathway. Could you elaborate on this process?
A1: The paper describes the synthesis of 3,3-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid derivatives through a two-step process []. Initially, copper-catalyzed [3+2] cycloadditions of N-Boc-α-amino acid-derived ynones with azomethine imines are employed. This reaction yields cycloadducts as inseparable diastereomeric mixtures. Subsequently, these intermediates undergo oxidative hydrolysis, leading to the formation of the desired 3,3-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid derivatives.
Q2: How does the research paper utilize structural characterization techniques to confirm the identity of the synthesized compounds, including 3-(1H-pyrazol-1-yl)propanoic acid derivatives?
A2: The research heavily relies on nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction to elucidate the structures of all newly synthesized compounds, including 3-(1H-pyrazol-1-yl)propanoic acid derivatives []. NMR provides detailed information about the connectivity and environment of atoms within a molecule, while X-ray diffraction helps determine the three-dimensional arrangement of atoms in crystalline solids. These techniques work in tandem to provide comprehensive structural confirmation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)



![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)



![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)




![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1269422.png)